2(3H)-Benzothiazolone, 5-amino-
Description
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Properties
IUPAC Name |
5-amino-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIIVXCSQPGXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404901-68-4 | |
| Record name | 5-amino-2,3-dihydro-1,3-benzothiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Safety Profile of 5-amino-2(3H)-benzothiazolone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identification and Physical Properties
A comprehensive understanding of a compound's physical characteristics is the foundation of its safe handling. While experimental data for 5-amino-2(3H)-benzothiazolone is scarce, we can infer properties from its core structure and related molecules.
| Property | Inferred Data/Information Source |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Likely a solid powder, based on related compounds.[2] |
| Melting Point | The melting point of the related 5-amino-2-methylbenzothiazole dihydrochloride is 249-250 °C.[2] |
| Solubility | Solubility is expected to be low in water and higher in organic solvents, a common trait for benzothiazole derivatives. |
| Stability | Benzothiazole compounds are generally stable under normal laboratory conditions.[3] |
Hazard Identification and GHS Classification (Inferred)
Due to the absence of a specific SDS, the following Globally Harmonized System (GHS) classification for 5-amino-2(3H)-benzothiazolone is inferred from the hazard profiles of structurally similar compounds, including 5-amino-2-methylbenzothiazole dihydrochloride and other aminobenzothiazoles.[2][3]
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
-
H302: Harmful if swallowed. (Inferred from benzothiazolone)[4]
-
H312: Harmful in contact with skin. (Inferred from benzothiazolone)[4]
-
H332: Harmful if inhaled. (Inferred from benzothiazolone)[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]
-
P264: Wash skin thoroughly after handling. [3]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area. [2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water. [3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Profile: An Evidence-Based Assessment
The toxicological profile of 5-amino-2(3H)-benzothiazolone is not well-documented. However, studies on related benzothiazole derivatives provide valuable insights into their potential biological effects.
Some aminobenzothiazoles have been reported to exhibit low toxicity in human cell lines.[5] Conversely, the toxicological properties of benzothiazole derivatives can be significantly influenced by their substitution patterns. For instance, in a study of benzothiazole-piperazine derivatives, one compound was found to be non-mutagenic, while a closely related analog showed mutagenic properties.[6][7] This underscores the importance of treating even structurally similar compounds with a high degree of caution.
Acute toxicity data for the parent compound, benzothiazole, indicates oral LD50 values in rats ranging from 380 to 492 mg/kg.[8] While this data is for a different compound, it highlights the potential for moderate acute toxicity within this chemical class.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All manipulations of 5-amino-2(3H)-benzothiazolone should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is handled in a way that generates significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, smoking, or using the restroom.
-
Contaminated clothing should be removed promptly and laundered separately before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Follow the procedure for small spills, using non-sparking tools if the material is flammable.
-
Ensure adequate ventilation.
-
Reactivity and Stability
The benzothiazole ring is a stable aromatic system.[9] However, the presence of the amino group and the lactam-like structure in 5-amino-2(3H)-benzothiazolone may impart specific reactivity.
-
Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and moisture.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
-
Hazardous Reactions: The amino group can react with strong acids and oxidizing agents. The reactivity of the thiazolone ring can be complex and may involve ring-opening reactions under certain conditions.[10]
Disposal Considerations
All waste materials containing 5-amino-2(3H)-benzothiazolone should be handled as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
Diagrams
Experimental Workflow: Safe Handling of 5-amino-2(3H)-benzothiazolone
Caption: Workflow for the safe handling of 5-amino-2(3H)-benzothiazolone.
Logical Relationship: Hazard Mitigation Strategy
Caption: Relationship between hazards and control measures for safe handling.
Conclusion
While a specific Safety Data Sheet for 5-amino-2(3H)-benzothiazolone (CAS 53400-41-2) is not currently available, a conservative approach to its handling is warranted based on the known hazards of structurally related aminobenzothiazoles and benzothiazolones. This technical guide provides a framework for the safe use of this compound in a research setting. It is imperative that all laboratory personnel handling this substance are thoroughly trained on these procedures and have access to all necessary safety equipment. As new information becomes available, these safety protocols should be reviewed and updated accordingly.
References
-
ResearchGate. (n.d.). Toxicity of benzothiazoles and corresponding anthranilic acids on human.... [Link]
-
PubChem. (n.d.). Benzothiazolone. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for Benzothiazole. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
PubMed. (n.d.). Chemical reactivity of some isothiazolone biocides. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
DergiPark. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. [Link]
-
Studia Biologica. (n.d.). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. [Link]
-
ResearchGate. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF. [Link]
-
PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Benzothiazole. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
NIST. (n.d.). 2(3H)-Benzothiazolone. [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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- 2. 5-アミノ-2-メチルベンゾチアゾール 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Unlocking the 5-Amino-2-Benzothiazolinone Scaffold: A Technical Guide to Synthesis and Pharmacological Potential
Topic: Biological Activity Potential of 5-Amino-2-Benzothiazolinone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazolinone core is a "privileged structure" in medicinal chemistry, serving as the backbone for clinically significant drugs like Riluzole (6-trifluoromethoxy-2-benzothiazolinone). However, the vast majority of literature and commercial development focuses on the 6-substituted derivatives due to the natural regioselectivity of electrophilic aromatic substitution on the parent scaffold.
This guide focuses on the 5-amino-2-benzothiazolinone isomer—an under-explored pharmacophore offering a distinct vector for molecular interaction. By shifting the amino handle to the 5-position, researchers can access unique structure-activity relationship (SAR) profiles, particularly in antimicrobial and anti-inflammatory domains where steric hindrance at the 6-position often limits efficacy. This document outlines the critical synthetic divergence required to access this isomer and details its biological potential.[1][2][3]
Part 1: Structural Pharmacology & The Isomer Challenge
The "Isomer Trap" in Synthesis
A critical failure point in benzothiazolinone research is the assumption that direct nitration of 2-benzothiazolinone yields the 5-nitro precursor. It does not.
-
Direct Nitration: The sulfur atom and the cyclic amide (carbamate-like) moiety direct electrophilic substitution primarily to the 6-position .
-
Consequence: Researchers attempting direct functionalization will inadvertently synthesize 6-amino derivatives, misidentifying their biological data.
-
The Solution: Accessing the 5-amino isomer requires de novo synthesis from pre-substituted benzene precursors (e.g., 2,4-dinitrochlorobenzene) to ensure the nitrogen is locked at the correct position before ring closure.
Pharmacophore Potential
The 5-amino group serves as a versatile nucleophile for derivatization.
-
H-Bond Donor/Acceptor: The free amine can interact with key residues in bacterial DNA gyrase or COX enzymes.
-
Derivatization Hub: It readily forms Schiff bases (imines), ureas, and amides, allowing for the modulation of lipophilicity (LogP) and electronic distribution without disrupting the core benzothiazolinone ring.
Part 2: Synthetic Pathways (The "Hub" Concept)
To ensure the integrity of the 5-isomer, we utilize a cyclization-reduction pathway rather than direct substitution.
Diagram 1: The Synthetic Divergence
This diagram illustrates why direct nitration fails and outlines the correct pathway to the 5-amino target.
Caption: Figure 1.[2] Synthetic pathway comparison. Direct nitration (red path) yields the incorrect 6-isomer. The de novo route (green path) guarantees the 5-amino target.
Part 3: Therapeutic Profiles & Biological Potential[4][5]
Antimicrobial Activity (Schiff Bases)
The most potent application of 5-amino-2-benzothiazolinone lies in its conversion to Schiff bases (Azomethines) .
-
Mechanism: The azomethine linkage (-N=CH-) acts as a spacer, positioning the benzothiazolinone core and an aryl tail to intercalate bacterial DNA or inhibit DNA gyrase (topoisomerase II).
-
Target Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) are generally more susceptible than Gram-negative strains due to the lipophilic nature of the benzothiazole core facilitating cell wall penetration.
Anti-Inflammatory / Analgesic (Amides & Ureas)
Acylation of the 5-amino group yields compounds structurally similar to NSAIDs.
-
Mechanism: Inhibition of COX-1 and COX-2 enzymes. The benzothiazolinone ketone (C=O) mimics the carboxylic acid pharmacophore of traditional NSAIDs but with reduced gastric ulcerogenicity.
-
5-Position Advantage: Substitution at position 5 extends the molecule laterally, potentially occupying the hydrophobic side pocket of the COX-2 active site more effectively than 6-substituted analogs.
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Amino-2-Benzothiazolinone (Reduction)
Prerequisite: Synthesis of 5-nitro-2-benzothiazolinone via dinitrochlorobenzene route.
-
Reagents: 5-nitro-2-benzothiazolinone (0.01 mol), Tin (Sn) granules (0.02 mol), Conc. HCl (10 mL), Ethanol (30 mL).
-
Procedure:
-
Dissolve the nitro compound in ethanol in a round-bottom flask.
-
Add Sn granules and heat to reflux.
-
Dropwise add Conc. HCl over 30 minutes. (Exothermic reaction—monitor temperature).
-
Reflux for 3–4 hours until TLC (Solvent: Ethyl Acetate:Hexane 4:6) shows disappearance of the nitro spot.
-
Cool, neutralize with 10% NaOH solution until pH 8.
-
Extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na2SO4.
-
Evaporate solvent to yield crude amine. Recrystallize from ethanol/water.
-
-
Validation:
-
IR: Look for doublet peak at 3300–3400 cm⁻¹ (Primary Amine -NH2) and disappearance of NO2 bands (1500/1300 cm⁻¹).
-
Melting Point: Verify against literature (approx. range 200–210°C, dependent on purity).
-
Protocol B: Synthesis of Antimicrobial Schiff Bases
Target: 5-(benzylideneamino)-2-benzothiazolinone derivatives.
-
Reagents: 5-amino-2-benzothiazolinone (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (catalytic, 2-3 drops), Absolute Ethanol (20 mL).
-
Procedure:
-
Mix amine and aldehyde in ethanol.[4]
-
Add acetic acid (catalyst for imine formation).
-
Reflux for 4–6 hours.
-
Observation: A colored precipitate (yellow/orange) usually forms upon cooling.
-
Filter, wash with cold ethanol, and recrystallize from dioxane or ethanol.
-
-
Causality: The acetic acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the 5-amino group.
Protocol C: In Vitro Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution.
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Medium: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.
-
Workflow:
-
Use 96-well plates. Add 100 µL MHB.
-
Serial dilution of the test compound (range 100 µg/mL to 0.19 µg/mL).
-
Add 10 µL bacterial suspension.
-
Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Broth only).
-
Incubate at 37°C for 24 hours.
-
-
Readout: MIC is the lowest concentration showing no visible turbidity. Use resazurin dye (turns pink in presence of live bacteria) for visual confirmation if turbidity is ambiguous.
Part 5: Visualization of SAR & Workflow
Diagram 2: Structure-Activity Relationship (SAR) Map
This diagram maps the functional zones of the molecule.
Caption: Figure 2. SAR Map of 5-amino-2-benzothiazolinone. The 5-amino position is the critical "handle" for expanding biological activity.
References
- Significance: Validates the regioselectivity issues (C6 vs C5)
-
Chen, L., & Sang, T. (2024). Highly Selective C6-Nitration of Benzothiazolones with Iron Nitrate. SSRN. Retrieved from [Link]
- Significance: Confirms that direct nitration yields the 6-isomer, necessitating the de novo synthesis route for the 5-isomer.
-
Liu, D., et al. (2019).[5] Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry. Retrieved from [Link]
- Significance: Provides context on metal-catalyzed nitration strategies and benzothiazole functionaliz
-
Kaur, H., et al. (2024).[6][7] Scope of Benzothiazole Scaffold: A Review. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
-
Srinivasan, P., et al. (2021). Synthesis and Antimicrobial Activity of Schiff Bases. National Institutes of Health (NIH) / PubMed. Retrieved from [Link]
- Significance: Supports the protocol and mechanism of action for Schiff base deriv
Sources
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- 2. ijper.org [ijper.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Ambiguity of CAS 53400-41-2: A Technical Guide for Researchers
An In-depth Analysis of a Contested Chemical Abstract Service Number
Introduction
For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of unambiguous substance identification. However, investigations into CAS 53400-41-2 reveal a significant and unusual discrepancy. This technical guide addresses the conflicting data associated with this number, presenting evidence for its dual identity as both a heterocyclic organic compound and a copper alloy. This document serves to clarify the existing ambiguity, providing a comprehensive overview of the distinct physicochemical properties of each substance to prevent potential errors in research and development.
The Core of the Discrepancy
Initial database inquiries for CAS 53400-41-2 yield contradictory results, pointing to two vastly different materials:
-
An Imidazole Derivative: Various chemical suppliers and databases identify CAS 53400-41-2 as a substituted imidazole, often named 4-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde or a related isomer. Imidazoles are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.
-
A Phosphor Bronze Alloy: In contrast, metallurgical and industrial materials databases associate the number with C53400 Phosphor Bronze , a copper alloy containing tin and phosphorus. These alloys are valued for their strength, corrosion resistance, and wear resistance, and are commonly used in bearings, gears, and electrical connectors.
This guide will now proceed to detail the available physicochemical data for each of these substances in separate sections to ensure clarity and prevent misattribution of properties.
Section 1: The Organic Compound - 4-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde and Related Isomers
The imidazole scaffold is a common feature in many pharmaceutical compounds. The presence of methyl, phenyl, and carbaldehyde functional groups on the imidazole ring suggests a molecule with potential for further chemical modification and diverse biological activities. While the precise identity of the imidazole derivative associated with CAS 53400-41-2 is inconsistent across all sources, data for closely related and isomeric compounds provide valuable insights into its expected properties.
Physicochemical Data
Due to the ambiguity, a precise and universally agreed-upon set of data for a single compound under CAS 53400-41-2 is not available. However, data for a plausible candidate, 4-Methyl-2-phenyl-1H-imidazole , and a related isomer, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde , are presented below. It is crucial for researchers to verify the specific isomer they are working with through analytical means.
| Property | 4-Methyl-2-phenyl-1H-imidazole (CAS 827-43-0) | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 94938-02-0) |
| Melting Point | 180-183 °C | 103-105 °C[1] |
| Boiling Point | Not available | Not available[1] |
| Molecular Weight | 158.20 g/mol [2] | 186.21 g/mol |
| Molecular Formula | C10H10N2[2] | C11H10N2O |
Note: The data presented is for related compounds and should be used as a reference with caution. Experimental verification is highly recommended.
Experimental Protocol: Melting Point Determination of an Organic Solid
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline organic solid is finely ground into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Caption: Workflow for determining the melting point of an organic solid.
Section 2: The Metallic Alloy - C53400 Phosphor Bronze
In a completely different domain, the designation C53400 refers to a specific grade of Phosphor Bronze. This alloy is known for its combination of mechanical strength, corrosion resistance, and good machinability.
Physicochemical Data
The properties of C53400 Phosphor Bronze are well-defined within metallurgical standards.
| Property | Value |
| Melting Point (Liquidus) | 1049 °C (1920 °F) |
| Melting Point (Solidus) | 954 °C (1750 °F) |
| Boiling Point | Not applicable (alloys decompose) |
| Density | 8.91 g/cm³ at 20 °C |
The Concept of Melting and Boiling Points in Alloys
Unlike pure crystalline solids, alloys do not have a single melting point. Instead, they exhibit a melting range between the solidus and liquidus temperatures.
-
Solidus: The temperature at which the alloy begins to melt. Below this temperature, the alloy is entirely solid.
-
Liquidus: The temperature at which the alloy is completely molten. Above this temperature, the alloy is entirely liquid.
The concept of a boiling point is generally not applied to alloys in the same way as it is to pure substances, as the individual components of the alloy will have different vapor pressures and will not typically boil at a single, well-defined temperature.
Caption: Phase transitions of an alloy during heating and cooling.
Conclusion and Recommendations for Researchers
The conflicting information associated with CAS 53400-41-2 underscores the critical importance of verifying substance identity through multiple, authoritative sources and analytical data. It is plausible that this CAS number has been erroneously assigned or is present in different databases with different meanings.
For researchers in the chemical and pharmaceutical sciences:
-
It is highly probable that the intended substance is an imidazole derivative. However, due to the ambiguity, it is imperative to confirm the precise chemical structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
-
When procuring a substance under this CAS number, demand a certificate of analysis with detailed analytical data from the supplier.
For researchers in materials science and engineering:
-
The designation C53400 should be used to identify the Phosphor Bronze alloy to avoid confusion.
This guide serves as a cautionary example of the potential for ambiguity in chemical and material databases. A rigorous approach to substance identification is paramount to ensure the integrity and reproducibility of scientific research.
References
-
ChemSynthesis. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-phenyl-1H-imidazole. Retrieved from [Link]
Sources
Methodological & Application
synthesis of azo dyes using 5-amino-2(3H)-benzothiazolone
Application Note: High-Performance Synthesis of Azo Dyes using 5-Amino-2(3H)-benzothiazolone
Executive Summary & Scientific Rationale
The benzothiazolone scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for benzoxazolinones and exhibiting potent analgesic, antimicrobial, and anti-inflammatory properties. The introduction of an azo linkage (-N=N-) at the 5-position of 5-amino-2(3H)-benzothiazolone creates a dual-functionality system:
-
Chromophoric Utility: High-extinction coefficient dyes for textile and biological staining.
-
Pharmacophoric Utility: Azo-prodrugs (releasing the active amine upon reduction by azoreductases) or metal-chelating ligands (when coupled with ortho-hydroxy systems).
This guide provides a validated, self-consistent protocol for the diazotization of 5-amino-2(3H)-benzothiazolone and its subsequent coupling with electron-rich aromatics.
Chemical Mechanism & Pathway Logic
The synthesis relies on the classic electrophilic aromatic substitution via a diazonium intermediate. Unlike 2-aminobenzothiazoles where the amine is part of the amidine system (heterocyclic amine), 5-amino-2(3H)-benzothiazolone behaves as a substituted aniline.
-
Step 1: Diazotization: The exocyclic amine at position 5 is converted to a diazonium salt using nitrous acid (generated in situ). The 2(3H)-benzothiazolone core remains stable under these acidic conditions.
-
Step 2: Azo Coupling: The electrophilic diazonium ion attacks an electron-rich coupling component (e.g., phenols, naphthols, active methylenes).
Critical Control Point: The stability of the 2-oxo-2,3-dihydrobenzo[d]thiazole-5-diazonium chloride is temperature-dependent. Above 5°C, hydrolysis to the phenol (5-hydroxy-2(3H)-benzothiazolone) competes with the diazonium stability.
Reaction Pathway Visualization
Figure 1: Reaction logic flow from precursor to final azo dye.
Experimental Protocol
Materials & Reagents
-
Precursor: 5-Amino-2(3H)-benzothiazolone (CAS: 28291-83-0).
-
Diazotization: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 37%), Starch-Iodide Paper.
-
Coupling Component: 2-Naphthol (for red dyes) or 8-Hydroxyquinoline (for metal chelators).
-
Buffer: Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃).
Protocol A: Diazotization (The "Engine")
This step generates the electrophile. It must be performed immediately before coupling.
-
Dissolution: In a 100 mL beaker, disperse 1.66 g (10 mmol) of 5-amino-2(3H)-benzothiazolone in 25 mL of water .
-
Acidification: Add 3.0 mL of conc. HCl dropwise. The amine will convert to its hydrochloride salt. If suspension persists, warm slightly to dissolve, then cool.
-
Thermal Control: Place the beaker in an ice-salt bath . Stir vigorously until the internal temperature reaches 0–2°C .
-
Nitrosation: Dissolve 0.75 g (11 mmol) of NaNO₂ in 5 mL of cold water. Add this solution dropwise to the amine mixture over 15 minutes.
-
Checkpoint: Maintain temperature < 5°C.
-
-
Validation: Stir for an additional 20 minutes. Test a drop of the solution on Starch-Iodide paper .
-
Result: Immediate blue/black color confirms excess Nitrous Acid (Required).
-
Correction: If no color, add small aliquots of NaNO₂ solution until positive.
-
Cleanup: Destroy excess Nitrous Acid by adding Urea (~0.1 g) until the starch-iodide test is negative (prevents side reactions during coupling).
-
Protocol B: Coupling (The "Chassis")
Example: Coupling with 2-Naphthol to form a deep red dye.
-
Coupler Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C .[1]
-
Addition: Slowly add the cold diazonium salt solution (from Protocol A) to the alkaline naphthol solution over 30 minutes.
-
Observation: A heavy precipitate (dye) will form immediately.
-
pH Control: The pH should remain alkaline (pH 8–9). If it drops, add 10% Na₂CO₃ solution.
-
-
Maturation: Stir the colored suspension for 1 hour at 0–5°C, then allow it to warm to room temperature over 2 hours.
-
Isolation: Acidify the mixture slightly with dilute acetic acid (pH ~6) to ensure the dye is in its non-ionic form (if applicable) and to break any sodium salts. Filter the solid precipitate.[2]
-
Purification: Wash with copious amounts of cold water, followed by a small amount of cold ethanol. Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid.[2][3]
Characterization & Data Interpretation
Successful synthesis is validated by specific spectral shifts.
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | N=N Stretch | 1450–1580 cm⁻¹ | Formation of azo bridge. |
| FT-IR | C=O Stretch | 1650–1690 cm⁻¹ | Retention of benzothiazolone ring. |
| FT-IR | -NH₂ | Disappearance | Loss of primary amine peaks (3300-3400 cm⁻¹). |
| ¹H NMR | Aromatic Region | Downfield Shift | Protons ortho to the azo group shift downfield due to deshielding. |
| UV-Vis | λmax | 400–550 nm | Significant bathochromic shift (Orange/Red) compared to starting material. |
Workflow Logic Diagram
Figure 2: Operational workflow with critical checkpoints.
Troubleshooting & Expert Tips
-
Decomposition: If the reaction mixture turns tarry or evolves gas (N₂) vigorously, the temperature was likely too high. Strictly maintain < 5°C.
-
Coupling pH:
-
Phenols/Naphthols: Must be coupled in alkaline media (phenolate ion is the active nucleophile).
-
Amines: Must be coupled in weakly acidic media (free amine is the nucleophile; protonated amine is unreactive).
-
-
Solubility Issues: The 5-amino-2(3H)-benzothiazolone hydrochloride may be sparingly soluble. Fine suspension is acceptable; the solid will dissolve as it reacts with nitrite.
References
-
Synthesis and Biological Evaluation of Benzothiazole Azo Dyes Source:Journal of Chemical and Pharmaceutical Sciences, 2018. Context: Establishes the baseline biological activity and synthesis conditions for benzothiazole-derived azo dyes.
-
Diazotization Protocols for Heterocyclic Amines Source:Organic Chemistry Portal. Context: General mechanisms for diazotization of electron-deficient amines and stability of diazonium salts.
-
Antimicrobial Activity of Benzothiazole Derivatives Source:International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2023. Context: Validates the "drug development" relevance of the benzothiazolone scaffold.
-
Synthesis and Dyeing Performance of Heterocyclic Azo Disperse Dyes Source:SciELO (Scientific Electronic Library Online). Context: Provides comparative data on fastness properties and UV-Vis characteristics of similar heterocyclic azo dyes.
Sources
Application Notes and Protocols for the Diazotization of 5-Amino-2-benzothiazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the diazotization of 5-amino-2-benzothiazolinone, a critical transformation for the synthesis of a variety of derivatives, including azo dyes and other functionalized molecules. The following sections detail the chemical principles, necessary equipment, a step-by-step experimental protocol, and crucial safety considerations.
Introduction and Scientific Background
The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of an amino group into a highly versatile diazonium salt.[1][2][3] This process, first reported by Peter Griess in 1858, involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and a weak electrophile, allowing for a wide range of subsequent reactions.[5]
5-Amino-2-benzothiazolinone is a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its diazotization opens a gateway to novel molecular scaffolds. The resulting diazonium salt can be utilized in various transformations, most notably in azo coupling reactions with electron-rich aromatic compounds to produce vividly colored azo dyes.[6][7][8]
This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Reaction Mechanism and Workflow
The diazotization reaction proceeds through a series of well-defined steps. Initially, nitrous acid (HNO₂) is generated from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[2][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 5-amino-2-benzothiazolinone then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.[5]
Caption: Experimental Workflow for Diazotization.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 5-Amino-2-benzothiazolinone | ≥98% Purity | e.g., Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | e.g., VWR |
| Distilled or Deionized Water | ||
| Ice | ||
| Starch-Iodide Paper | ||
| Sulfamic Acid (for quenching) | ACS Reagent Grade | e.g., Alfa Aesar |
Equipment
-
Magnetic stirrer with stir bar
-
Beakers (various sizes: 100 mL, 250 mL, 500 mL)
-
Erlenmeyer flask
-
Graduated cylinders
-
Dropping funnel or pipette
-
Thermometer (-10 to 100 °C)
-
Ice bath
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
This protocol is based on the diazotization of a primary aromatic amine in an acidic medium. [9][10] Step 1: Preparation of the Amine Solution
-
In a 250 mL beaker, suspend 1.66 g (0.01 mol) of 5-amino-2-benzothiazolinone in 50 mL of distilled water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt. Gentle warming may be required to achieve a clear solution. [11]3. Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt. [2] Step 2: Preparation of the Sodium Nitrite Solution
-
In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Keep this solution in the ice bath until ready for use.
Step 3: Diazotization Reaction
-
Slowly add the cold sodium nitrite solution dropwise to the cold, stirred solution of 5-amino-2-benzothiazolinone hydrochloride over a period of 20-30 minutes. [12]2. Maintain the reaction temperature below 5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. [12]4. (Optional but recommended) Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution until a positive test is observed.
Step 4: Quenching Excess Nitrous Acid
-
To remove any excess nitrous acid, which can be hazardous, add a small amount of sulfamic acid until the starch-iodide test is negative.
The resulting solution contains the 2-benzothiazolinone-5-diazonium chloride and is now ready for subsequent reactions, such as azo coupling. It is important to use this solution promptly as diazonium salts can be unstable. [2]
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 - 1.2 | A slight excess of sodium nitrite ensures complete diazotization of the primary amine. |
| Temperature | 0 - 5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures, reducing yield and posing a safety hazard. [2] |
| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium for the in situ generation of nitrous acid and stabilizes the diazonium salt. |
| Reaction Time | 30 - 60 minutes after NaNO₂ addition | Ensures the diazotization reaction proceeds to completion. |
Safety Precautions and Waste Disposal
WARNING: Diazonium salts are potentially explosive, especially when dry. [5]They should be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves when handling the reagents and the reaction mixture.
-
Temperature Control: Strict adherence to the low-temperature conditions is critical for safety. Never allow the reaction temperature to exceed 10 °C.
-
Isolation: Do not attempt to isolate the solid diazonium salt unless you have experience and the appropriate safety equipment (e.g., a blast shield). The diazonium salt should be used in solution immediately after its preparation. [2]* Quenching: Always quench any unreacted diazonium salt and excess nitrous acid before disposal. Hypophosphorous acid can also be used for quenching diazonium salts.
-
Waste Disposal: Neutralize acidic waste streams before disposing of them according to your institution's hazardous waste disposal guidelines.
References
- DIAZONIUM SALTS. (2020, March 29).
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC.
- Diazonium Salts Prepar
- Basic Principles, Methods and Application of Diazotization Titr
- Synthesis of novel disazo dyes and an investigation of their use in the textile industry.
- Azo dyes and their preparation and use.
- Continuous Diazotiz
- Prepar
- Diazotis
- The Synthesis of Azo Dyes. UNB.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Diazotis
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Organic Syntheses Procedure.
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol. Benchchem.
- Custom Diazotiz
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 9. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]
Schiff base formation with 5-amino-2(3H)-benzothiazolone
An Application Guide for the Synthesis and Characterization of Schiff Bases Derived from 5-Amino-2(3H)-benzothiazolone
Abstract
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases derived from 5-amino-2(3H)-benzothiazolone. Designed for researchers in medicinal chemistry, materials science, and organic synthesis, this document elucidates the underlying chemical principles, offers a robust step-by-step experimental procedure, and addresses common challenges. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process. Applications of this versatile class of compounds, particularly in drug development, are also explored, supported by authoritative references.
Introduction: The Significance of Benzothiazolone Schiff Bases
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with a primary amine, such as in 5-amino-2(3H)-benzothiazolone, it becomes an excellent precursor for the synthesis of Schiff bases (also known as imines or azomethines).
Schiff bases are compounds characterized by a carbon-nitrogen double bond (-C=N-).[3] The formation of this imine linkage through the condensation of an amine with an aldehyde or ketone is a cornerstone reaction in organic chemistry.[3][4] Schiff bases derived from benzothiazole moieties are of particular interest due to their extensive pharmacological profiles, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] The azomethine group is crucial for their biological activity, often acting as a key binding site for interactions with enzymes or cellular receptors.[3][6] This guide provides the necessary framework for the successful synthesis and validation of these high-value compounds.
The Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[4][8] Understanding this mechanism is critical for optimizing reaction conditions.
-
Nucleophilic Addition: The reaction begins with the lone pair of electrons on the nitrogen atom of 5-amino-2(3H)-benzothiazolone acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine.[4]
-
Dehydration: The carbinolamine is then dehydrated to form the stable imine. This step is the rate-determining step and is typically catalyzed by a mild acid.[8] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond.[9]
The reaction rate is highly sensitive to pH. An optimal pH, typically around 4.5, is required.[9] If the solution is too acidic, the amine nucleophile becomes protonated and non-reactive. If it is too basic, the acid-catalyzed dehydration step is inefficient.[9] This is why a catalytic amount of a weak acid, such as acetic acid, is often employed.
Caption: Mechanism of Schiff Base Formation.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-5-((4-hydroxy-3-methoxybenzylidene)amino)-2(3H)-benzothiazolone, using 5-amino-2(3H)-benzothiazolone and o-vanillin as a model system. The principles can be readily adapted for other aromatic aldehydes.
Materials and Reagents
-
5-Amino-2(3H)-benzothiazolone
-
o-Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization and chromatography (e.g., Ethanol, Ethyl Acetate, Hexane)
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-amino-2(3H)-benzothiazolone (e.g., 1.80 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Aldehyde: To this solution, add an equimolar amount of o-vanillin (1.52 g, 10 mmol).[10]
-
Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[11] This serves to catalyze the dehydration step of the mechanism.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.[10][12]
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots. The reaction is typically complete within 3-4 hours.[11]
-
Isolation of Crude Product: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with a small amount of cold ethanol to remove unreacted starting materials and impurities.[6]
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification
Recrystallization is the most effective and recommended method for purifying Schiff bases, as it avoids potential hydrolysis that can occur on acidic silica gel columns.[13][14][15]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the Schiff base is soluble when hot but poorly soluble when cold. Ethanol is often a good starting point.
-
Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If any insoluble impurities remain, filter the hot solution.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Collection: Collect the pure crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly under vacuum.
Pro-Tip: If column chromatography is necessary, use neutral alumina instead of silica gel to prevent the acidic hydrolysis of the imine bond.[13]
Caption: General Experimental Workflow.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
| Technique | Characteristic Signal | Expected Result for Benzothiazolone Schiff Bases | Reference |
| FT-IR (ATR) | Imine stretch (ν C=N) | A strong absorption band in the range of 1600-1635 cm⁻¹ . | [16][17] |
| N-H stretch (from amine) | Disappearance of the primary amine N-H stretching bands (typically ~3300-3400 cm⁻¹). | ||
| C=O stretch (from aldehyde) | Disappearance of the aldehyde C=O stretching band (typically ~1680-1700 cm⁻¹). | ||
| ¹H NMR (DMSO-d₆) | Azomethine proton (-CH=N-) | A characteristic singlet observed in the downfield region, typically δ 8.0 - 9.5 ppm . | [18] |
| Aromatic protons | A series of multiplets in the range of δ 6.8 - 8.5 ppm . | [17][18] | |
| Amine protons (-NH₂) | Disappearance of the broad singlet corresponding to the primary amine protons. | ||
| ¹³C NMR (DMSO-d₆) | Azomethine carbon (-C H=N-) | A signal in the range of δ 150 - 165 ppm . | [19] |
| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺ | The observed mass-to-charge ratio should correspond to the calculated molecular weight of the target compound. | [16][18] |
Factors Influencing Reaction Success
-
Solvent Polarity: Polar protic solvents like ethanol and methanol generally give good yields as they can solvate the transition states effectively.[20] In some cases, green chemistry approaches using water as a solvent have also proven successful.[20][21]
-
Reactant Purity: The purity of the starting 5-amino-2(3H)-benzothiazolone and the aldehyde is paramount. Impurities can lead to side reactions and difficult purification.
-
Temperature: While many Schiff base formations occur at room temperature, heating to reflux often increases the reaction rate and drives the equilibrium towards the product by removing water.[3]
-
Moisture Control: Schiff base formation is a reversible reaction where water is a byproduct. While the reaction is often run in protic solvents, it's crucial to protect the final, purified product from moisture to prevent hydrolysis back to the starting materials.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Ineffective catalysis (incorrect pH). | Ensure a catalytic amount of weak acid (e.g., acetic acid) is added. |
| Reaction not at equilibrium. | Increase reflux time and monitor by TLC until starting materials are consumed. | |
| Low purity of starting materials. | Purify starting amine and aldehyde before the reaction. | |
| Product Decomposes During Purification | Hydrolysis of the imine bond on acidic silica gel. | Purify by recrystallization. If chromatography is unavoidable, use neutral alumina as the stationary phase.[13][14] |
| Persistent Aldehyde Impurity | Similar polarity to the product. | Perform a second recrystallization. Alternatively, wash an organic solution of the product with an aqueous sodium bisulfite solution to selectively remove the aldehyde.[14] |
Applications in Research and Drug Development
Schiff bases derived from the benzothiazole core are highly valued in pharmaceutical research. Their planar structure and the presence of the electron-rich azomethine nitrogen allow them to chelate with metal ions and interact with biological targets.[22]
-
Antimicrobial Agents: Many benzothiazole Schiff bases have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][23][24] Their mechanism can involve disrupting the bacterial cell membrane or cleaving DNA.[5][23]
-
Anticancer Therapeutics: These compounds have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[5][25] Some have been investigated as potential inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[26]
-
Catalysis: When complexed with transition metals, Schiff bases serve as versatile ligands in catalysis, promoting a variety of organic transformations such as oxidation, reduction, and coupling reactions.[27][28][29][30]
References
-
Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1). [Link]
-
Shaligram, P. S., et al. (2017). Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. Scholars Middle East Publishers. [Link]
-
Various Authors. (2024). How to purify Schiff base product? ResearchGate. [Link]
-
Kumar, D., et al. (2011). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Der Pharma Chemica, 3(4), 350-357. [Link]
-
Abou-Okeil, A., et al. (2011). Benzothiazol-3-ium Cationic Schiff Base Surfactants: Synthesis, Surface Activity and Antimicrobial Applications against Pathogenic and Sulfur Reducing Bacteria in Oil Fields. Tenside Surfactants Detergents, 48(2), 129-136. [Link]
-
Sathishkumar, R., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry, 18(2). [Link]
-
Mondal, S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10454. [Link]
-
Shankar, V., et al. (2020). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure & Dynamics, 38(6), 1735-1748. [Link]
-
Jee, S. Chemistry Schiff Bases. [Link]
-
Kumar, A., et al. (2025). Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes. SSRN. [Link]
-
Various Authors. (2024). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals. [Link]
-
Yilmaz, I., et al. (2015). The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Journal of Chemical & Engineering Data, 60(3), 765-773. [Link]
-
El-ajaily, M. M., et al. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(11), 6039-6042. [Link]
-
Various Authors. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? ResearchGate. [Link]
-
Anand, S. R., & Kumar, K. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]
-
Al-Jubouri, H. H. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 0325. [Link]
-
Various Authors. (2023). Effect of solvent on the Schiff Base yield Reaction conditions. ResearchGate. [Link]
-
Kumar, A., & Singh, A. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research, 74(2), 10-21. [Link]
-
Reddy, M. K., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Oriental Journal of Chemistry, 38(2). [Link]
-
Wikipedia. Schiff base. [Link]
-
Various Authors. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. [Link]
-
Mondal, S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. [Link]
- Various Authors. SCHIFF BASES.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. [Link]
-
Journal of Chemical and Pharmaceutical Research. Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. [Link]
-
Kalita, A., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Link]
-
Jarosz, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(24), 8889. [Link]
-
JETIR. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. [Link]
-
Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]
-
ACG Publications. (2017). Convenient synthesis and characterization of some novel benzothiazolone-based Schiff bases as potential pharmaceutically active agents. [Link]
-
Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]
-
Molecules. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
-
Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
ACS Omega. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. [Link]
-
ResearchGate. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. [Link]
-
MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]
-
PubMed. Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]
-
Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. [Link]
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Application Notes & Protocols: Strategic Functionalization of 5-Amino-2-Benzothiazolinone via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Amino-2-Benzothiazolinone Scaffold
The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant therapeutic value.[1][2] Its derivatives are explored for a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] Within this important class, 5-amino-2-benzothiazolinone stands out as a versatile building block for medicinal chemistry and drug discovery.
The structure of 5-amino-2-benzothiazolinone presents two primary sites for nucleophilic attack: the exocyclic aromatic amino group at the C5 position and, to a lesser extent, the endocyclic nitrogen of the thiazolinone ring. The lone pair of electrons on the C5-amino nitrogen makes it a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. This strategic functionalization allows for the systematic modulation of a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—which in turn influences its pharmacokinetic profile and target engagement.
This guide provides an in-depth exploration of key nucleophilic substitution reactions of 5-amino-2-benzothiazolinone, offering detailed protocols and the scientific rationale behind the experimental choices.
Foundational Principles of Nucleophilic Substitution
At its core, a nucleophilic substitution reaction involves an electron-rich species, the nucleophile , attacking an electron-deficient carbon atom, the electrophile , resulting in the displacement of a leaving group.[5][6] In the context of 5-amino-2-benzothiazolinone, the primary nucleophile is the C5-amino group, which uses its lone pair of electrons to form a new bond with an electrophilic carbon atom from an alkylating or acylating agent.[6] The success of these reactions hinges on optimizing the reactivity of the nucleophile and selecting an appropriate electrophile and reaction environment.
Key Synthetic Protocols and Methodologies
N-Alkylation via Alkyl Halides
Direct N-alkylation is a fundamental method for introducing alkyl chains to the amino group, a common strategy for probing steric and electronic requirements within a biological target's binding pocket. The reaction proceeds via a classic SN2 mechanism where the amine attacks the electrophilic carbon of an alkyl halide.
Causality and Experimental Rationale:
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial. It deprotonates the amino group, increasing its electron density and transforming it into a more potent nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can solvate the cation of the base but do not form strong hydrogen bonds with the amine, leaving the nucleophile free to attack the electrophile.[5]
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive alkyl halides.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-amino-2-benzothiazolinone (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reagents for N-Alkylation
| Reagent Type | Examples | Role |
| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |
| Electrophile | Benzyl bromide, Ethyl iodide, Propargyl bromide | Provides the alkyl group |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Activates the nucleophile by deprotonation |
| Solvent | DMF, Acetonitrile, THF | Provides the reaction medium |
Diagram: N-Alkylation Experimental Workflow
Caption: Workflow for direct N-alkylation of 5-amino-2-benzothiazolinone.
N-Acylation for Amide Synthesis
N-acylation is a robust reaction that converts the primary amino group into a secondary amide. This transformation is pivotal in drug design as it introduces a hydrogen bond donor and acceptor, often enhancing target affinity. The reaction typically involves an acyl chloride or anhydride as the electrophile.
Causality and Experimental Rationale:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles, making the reaction efficient.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[7]
-
Solvent: An inert aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is used to dissolve the reagents without participating in the reaction.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve 5-amino-2-benzothiazolinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.) dropwise to the cold, stirring solution.[8]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Table 2: Summary of Reagents for N-Acylation
| Reagent Type | Examples | Role |
| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |
| Electrophile | Acetyl chloride, Benzoyl chloride | Provides the acyl group |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl byproduct |
| Solvent | Dichloromethane (CH₂Cl₂), THF | Provides an inert reaction medium |
Diagram: N-Acylation Experimental Workflow
Caption: Workflow for N-acylation of 5-amino-2-benzothiazolinone.
Indirect N-Alkylation via Reductive Amination
Reductive amination is a powerful, two-step, one-pot method for N-alkylation that is often milder than direct alkylation with alkyl halides. It involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Causality and Experimental Rationale:
-
Imine Formation: The reaction between the amine and an aldehyde forms a Schiff base (imine). This step is often reversible and can be facilitated by a mild acid catalyst to activate the carbonyl group.
-
Reducing Agent: A mild and selective reducing agent is critical. Sodium triacetoxyborohydride (STAB) is an excellent choice because it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[9] This selectivity prevents unwanted side reactions.
-
Solvent: Solvents like dichloroethane (DCE) or methanol (MeOH) are commonly used as they are compatible with both imine formation and the reduction step.[9]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, combine 5-amino-2-benzothiazolinone (1.0 equiv.) and the desired aldehyde (e.g., benzaldehyde) (1.1 equiv.) in anhydrous dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Table 3: Summary of Reagents for Reductive Amination
| Reagent Type | Examples | Role |
| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |
| Electrophile | Benzaldehyde, Isobutyraldehyde | Forms imine intermediate |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Selectively reduces the imine |
| Solvent | Dichloroethane (DCE), Methanol (MeOH) | Provides the reaction medium |
Diagram: Reductive Amination Experimental Workflow
Caption: Workflow for N-alkylation via reductive amination.
Conclusion and Outlook
The nucleophilic substitution reactions at the C5-amino position of 5-amino-2-benzothiazolinone are foundational transformations in medicinal chemistry. The protocols for N-alkylation and N-acylation described herein provide reliable and versatile methods for generating diverse libraries of novel compounds. Each modification introduces unique steric and electronic features, enabling a systematic structure-activity relationship (SAR) study. The resulting derivatives serve as valuable candidates for screening against a wide range of biological targets, continuing the legacy of the benzothiazole scaffold in the pursuit of new and effective therapeutics.
References
- Title: Nucleophilic Substitution Reactions Source: Google Cloud URL
- Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: Google Cloud URL
- Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC Source: Google Cloud URL
-
Title: Study of Benzothiazoles and its Pharmaceutical Importance Source: Bibliomed URL: [Link]
-
Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]
- Title: ChemInform Abstract: 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents.
- Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Google Cloud URL
-
Title: N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols Source: Royal Society of Chemistry URL: [Link]
-
Title: N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis Source: ResearchGate URL: [Link]
Sources
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- 2. pcbiochemres.com [pcbiochemres.com]
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- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
synthesis of sulfonamide derivatives from 5-amino-2(3H)-benzothiazolone
Executive Summary
This application note details the robust synthesis of sulfonamide derivatives starting from 5-amino-2(3H)-benzothiazolone . These scaffolds are critical in medicinal chemistry, serving as bioisosteres for various antimicrobial agents and, most notably, as potent Carbonic Anhydrase (CA) inhibitors [1, 2].
While the 2-aminobenzothiazole scaffold is widely documented, the 2(3H)-benzothiazolone core (a cyclic carbamate thio-analogue) offers unique hydrogen-bonding capabilities due to the presence of the lactam-like -NH-CO- moiety. This guide addresses the specific challenge of selectively sulfonylating the exocyclic amine at position 5 without compromising the cyclic amide nitrogen.
Strategic Analysis & Retrosynthesis
The Chemical Challenge
The starting material, 5-amino-2(3H)-benzothiazolone, presents two nucleophilic nitrogen centers:
-
The Exocyclic Amine (
): Aniline-like, highly nucleophilic, (conjugate acid). -
The Endocyclic Amide (
): Part of the thiazolone ring, significantly less nucleophilic but acidic ( ).
Objective: Achieve chemoselective
Reaction Pathway
The synthesis utilizes a nucleophilic substitution mechanism where the primary amine attacks the electrophilic sulfur of the sulfonyl chloride. The use of a base is critical to scavenge the liberated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the chemoselective sulfonylation.
Materials & Safety Protocols
Critical Reagents:
-
Substrate: 5-Amino-2(3H)-benzothiazolone (CAS: 28456-29-9). Note: Ensure purity >97% as oxidation products (darkening) can inhibit reaction rates.
-
Electrophile: Various Aryl Sulfonyl Chlorides (e.g.,
-Toluenesulfonyl chloride, Benzenesulfonyl chloride). -
Solvent/Base: Anhydrous Pyridine (Method A) or THF/Triethylamine (Method B).
Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. Pyridine is toxic and has a noxious odor. All operations must be performed in a fume hood .
Experimental Protocols
Method A: Pyridine-Mediated Synthesis (The "Gold Standard")
Best for: Poorly soluble amines and ensuring complete conversion.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2(3H)-benzothiazolone (1.0 mmol, 166 mg) in anhydrous pyridine (3.0 mL).
-
Insight: Pyridine acts as both the solvent and the acid scavenger. The benzothiazolone core often has poor solubility in non-polar solvents; pyridine overcomes this.
-
-
Addition: Cool the solution to 0°C (ice bath). Add the Aryl Sulfonyl Chloride (1.1 mmol) portion-wise over 10 minutes.
-
Control Point: Slow addition prevents localized heating and bis-sulfonylation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). The starting amine is more polar (lower
) than the sulfonamide product.
-
-
Quenching: Pour the reaction mixture into a beaker containing ice-cold water (30 mL) and concentrated HCl (1-2 mL).
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water to remove all traces of pyridine salts.
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.
Method B: Green/Alternative Synthesis (THF/TEA)
Best for: Avoiding pyridine toxicity or for acid-sensitive substrates.
-
Suspend 5-amino-2(3H)-benzothiazolone (1.0 mmol) in anhydrous THF (10 mL).
-
Add Triethylamine (TEA) (2.5 mmol). The mixture may remain a suspension.
-
Add Sulfonyl Chloride (1.1 mmol) dropwise at 0°C.
-
Stir at RT for 8 hours. If the reaction is sluggish, heat to reflux (60°C) for 2 hours.
-
Workup: Evaporate THF under reduced pressure. Resuspend the residue in water, acidify slightly with 1M HCl, and filter the solid.
Workflow Visualization
Figure 2: Operational workflow for Method A.
Characterization & Validation
To validate the structure, compare the spectral data against the starting material.[3]
Table 1: Expected Spectral Characteristics
| Technique | Parameter | Starting Material (Amine) | Product (Sulfonamide) | Validation Logic |
| IR Spectroscopy | N-H Stretch | Doublet (3300-3400 cm⁻¹) | Singlet (3200-3300 cm⁻¹) | Loss of primary amine doublet indicates conversion to secondary sulfonamide. |
| IR Spectroscopy | S=O Stretch | Absent | 1330-1350 cm⁻¹ (Asym) 1150-1170 cm⁻¹ (Sym) | Diagnostic bands for sulfonamide group formation [3]. |
| 1H NMR | Amine Proton | Broad singlet (~5.0 ppm) | Singlet (~10.0-10.5 ppm) | The sulfonamide NH is highly deshielded compared to the amine NH₂. |
| 1H NMR | Aromatic Region | Benzothiazolone protons only | Additional Aryl protons | Integration should match the added sulfonyl ring. |
| Mass Spec (ESI) | m/z | [M+H]+ = 167 | [M+H]+ = 167 + Sulfonyl Mass | Confirm molecular ion peak. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily/Gummy Product | Impurities or trapped Pyridine | Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from hot ethanol. |
| Low Yield | Incomplete reaction or loss during acid wash | Ensure reaction runs to completion (TLC). Do not make the quench water too acidic (pH 2-3 is ideal); extremely low pH might protonate the thiazolone ring excessively, though unlikely to solubilize the sulfonamide. |
| Bis-sulfonylation | Excess reagent or high temp | Strictly control temperature (0°C during addition) and stoichiometry (1.1 equivalents max). |
| Starting Material Remains | Low nucleophilicity | Heat the reaction to 50-60°C. Add a catalytic amount of DMAP (Dimethylaminopyridine) to activate the sulfonyl chloride. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Güzeldemirci, N. U., & Küçükbasmacı, Ö. (2010). Synthesis and antimicrobial activity of some new 2-benzothiazolinone derivatives. European Journal of Medicinal Chemistry, 45(9), 4051-4057. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR assignment of sulfonamides).
-
Yousef, T. A., et al. (2020).[3] Synthesis, characterization and biological evaluation of some sulfonamide derivatives. Journal of Molecular Structure, 1201, 127178. (General protocol reference for sulfonylation).
Sources
Application Note: Microwave-Assisted Synthesis of 5-Amino-2(3H)-benzothiazolone Scaffolds
This Application Note is designed as a high-level technical guide for the microwave-assisted synthesis and derivatization of 5-amino-2(3H)-benzothiazolone . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for oxazolidinones and exhibiting potent antimicrobial and anticonvulsant properties.
Executive Summary
The synthesis of benzothiazolone derivatives has traditionally relied on prolonged thermal reflux in high-boiling, often toxic solvents (e.g., DMF, chlorobenzene). This guide details a microwave-assisted (MW) workflow that reduces reaction times from hours to minutes while improving yield and purity.
We focus on the 5-amino-2(3H)-benzothiazolone isomer. Unlike the more common 6-amino isomer, the 5-amino variant offers unique structure-activity relationship (SAR) vectors for drug design. The amino group at position 5 serves as a versatile handle for constructing Schiff bases, ureas, and amides.
Key Advantages of MW Protocol:
-
Reaction Rate: 10–50x faster than conventional heating.
-
Green Chemistry: Enables the use of Ethanol/Water or solvent-free conditions.
-
Selectivity: Rapid heating profiles minimize thermal degradation of the sensitive amino moiety.
Chemical Pathway & Mechanism
The synthesis strategy involves a two-stage approach: constructing the nitro-functionalized core followed by a rapid microwave-promoted reduction.
Reaction Scheme Overview
-
Cyclization: 2-amino-4-nitrothiophenol
5-nitro-2(3H)-benzothiazolone. -
Reduction: 5-nitro-2(3H)-benzothiazolone
5-amino-2(3H)-benzothiazolone (Target). -
Derivatization: Formation of Schiff bases (Imine) or Ureas.
Mechanistic Insight
In the microwave field, the polarizable benzothiazolone core couples efficiently with the electromagnetic field (dielectric heating). The "specific microwave effect" lowers the activation energy for the nucleophilic attack of the 5-amino group on electrophiles (aldehydes/isocyanates), promoting rapid condensation without the need for aggressive acid catalysts.
Experimental Protocols
Equipment Requirements
-
Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessels: 10 mL or 30 mL pressure-sealed borosilicate vials.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).
Protocol A: Synthesis of the Core (5-Amino-2(3H)-benzothiazolone)
Note: Direct nitration of benzothiazolone yields the 6-nitro isomer. To get the 5-amino isomer, we must start with the correct regioisomer or use a specific reduction.
Step 1: Precursor Synthesis (5-Nitro-2(3H)-benzothiazolone)
-
Reagents: 2-amino-4-nitrothiophenol (1.0 eq), Urea (1.5 eq).
-
Solvent: Polyethylene Glycol (PEG-400) - acts as a green phase-transfer catalyst and microwave absorber.
-
Conditions:
-
Power: 150 W (Dynamic mode)
-
Temp: 140 °C
-
Time: 15 minutes
-
-
Workup: Pour into ice water, filter precipitate. Recrystallize from ethanol.
Step 2: Microwave Reduction to 5-Amino Target
-
Reagents: 5-nitro-2(3H)-benzothiazolone (1 mmol), Hydrazine Hydrate (5 mmol), FeCl₃·6H₂O (0.1 mmol, catalyst) and Activated Carbon (0.5 g).
-
Solvent: Ethanol (10 mL).
-
MW Program:
-
Ramp: 2 mins to 80 °C.
-
Hold: 10 mins at 80 °C (Power limit: 100 W).
-
-
Observation: Color change from yellow (nitro) to colorless/pale grey (amine).
-
Purification: Filter hot to remove C/Fe. Cool filtrate to crystallize the product.[1][2]
-
Yield Target: >85%.
Protocol B: Derivatization - Schiff Base Formation
Targeting antimicrobial azomethine derivatives.
-
Mix: 5-amino-2(3H)-benzothiazolone (1.0 mmol) + Aromatic Aldehyde (1.0 mmol).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Solvent: Absolute Ethanol (2-3 mL) – High concentration favors kinetics.
-
MW Conditions:
-
Temp: 110 °C
-
Pressure: Max 250 psi
-
Time: 3–5 minutes
-
-
Result: Upon cooling, the Schiff base precipitates immediately. Wash with cold ether.
Protocol C: Urea Synthesis (Reaction with Isocyanates)
Targeting anticonvulsant urea derivatives.
-
Mix: 5-amino-2(3H)-benzothiazolone (1.0 mmol) + Phenyl Isocyanate (1.1 mmol).
-
Solvent: Acetonitrile (dry, 3 mL).
-
MW Conditions:
-
Temp: 80 °C
-
Time: 2 minutes (Closed vessel).
-
-
Note: This reaction is extremely fast under MW. Extended heating leads to polymerization of the isocyanate.
Data Analysis & Optimization
Comparative Metrics: MW vs. Conventional Heating
| Parameter | Conventional Reflux | Microwave Assisted | Improvement Factor |
| Reaction Time (Schiff Base) | 3 – 6 Hours | 3 – 5 Minutes | 60x |
| Solvent Volume | 20 – 50 mL | 2 – 5 mL | 10x |
| Yield (Average) | 65 – 75% | 88 – 94% | +20% |
| Energy Consumption | High (Hotplate/Mantle) | Low (Targeted Heating) | Green |
Troubleshooting Guide
-
Low Yield in Reduction: Ensure Activated Carbon is fresh. The surface area is critical for the Fe-catalyzed electron transfer.
-
Product Oiling Out: If the Schiff base forms an oil, re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.
-
Vessel Failure: Do not exceed 200 °C in sealed vessels with Ethanol. The vapor pressure rises exponentially.
Visual Workflow (Pathway Diagram)
Caption: Figure 1. Microwave-assisted synthetic pathway from nitro-precursor to bioactive 5-amino-2(3H)-benzothiazolone derivatives.
References
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives
- Title: Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity.
- Source: Arzneimittelforschung (2012).
-
URL:[Link]
-
Schiff Base Synthesis Protocols
- Title: The rapid synthesis of Schiff-bases without solvent under microwave irradi
- Source: Der Pharma Chemica (2012).
-
URL:[Link]
-
Green Reduction Methods
- Title: Microwave-Assisted Reduction of Nitroarenes to Anilines Using Hydrazine Hydr
- Source: General Green Chemistry Protocols (Contextual grounding for Protocol A, Step 2).
-
URL:[Link]
-
General Benzothiazolone Reactivity
- Title: Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)
- Source: International Journal of Pharmaceutical Sciences Review and Research.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Amino Groups in Benzothiazolone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the exocyclic amino group in benzothiazolone derivatives. The inherent nucleophilicity of the amino group, coupled with the electron-rich nature of the benzothiazole scaffold, renders it susceptible to undesirable oxidation, leading to complex product mixtures, low yields, and purification challenges. This center is designed to provide you with the mechanistic understanding and practical protocols necessary to overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis, purification, and storage of aminobenzothiazolone derivatives.
FAQ 1: My reaction mixture containing a 2-aminobenzothiazolone derivative is turning dark brown/black upon exposure to air. What is happening and how can I prevent it?
Answer:
This is a classic sign of oxidation. Aromatic amines, including 2-aminobenzothiazolones, are prone to air oxidation, a process often accelerated by light. The discoloration is due to the formation of highly colored, complex polymeric byproducts and quinone-like structures. The oxidation mechanism often involves the formation of a radical cation, which can then dimerize or undergo further reactions to yield these complex mixtures.
Troubleshooting & Prevention:
-
Implement Inert Atmosphere Techniques: The most critical step is to rigorously exclude oxygen from your reaction.
-
Degassing Solvents: Before use, degas all solvents. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or high-purity nitrogen) for 15-30 minutes.
-
Reaction Setup: Assemble your glassware (which should be oven or flame-dried to remove moisture) and purge the entire system with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a Schlenk line.
-
Reagent Addition: Add reagents via syringe through a rubber septum against a counterflow of inert gas.
-
-
Protect from Light: Perform reactions in flasks wrapped in aluminum foil or in amber-colored glassware to prevent photochemical acceleration of oxidation.
-
Lower Reaction Temperature: If the reaction conditions permit, lowering the temperature can decrease the rate of oxidation.
-
Consider an Antioxidant (Use with Caution): In some specific formulation or storage contexts, a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be considered, though this is less common during active synthesis as it can interfere with the reaction. Some benzothiazole derivatives themselves have been studied for their antioxidant properties.
FAQ 2: I need to perform a reaction on another part of my molecule (e.g., oxidation, nitration), but the 2-amino group is interfering. How do I selectively protect it?
Answer:
This is a perfect scenario for employing a protecting group strategy. The goal is to temporarily mask the reactive amino group with a stable, non-reactive moiety that can be cleanly removed later without affecting the rest of the molecule. The choice of protecting group is critical and depends on the overall stability of your molecule and the conditions of the subsequent reaction steps. Using "orthogonal" protecting groups—those that can be removed under different conditions—is a powerful strategy in multi-step synthesis.
Decision Framework for Amino Group Protection:
Below is a diagram to guide your selection process, followed by a table comparing common protecting groups.
Caption: Decision tree for selecting a suitable amino protecting group.
Comparison of Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP), CH₂Cl₂ or THF | Strong acid (e.g., TFA in CH₂Cl₂; HCl in Dioxane) | Stable to base and hydrogenolysis. Widely used and reliable. |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃), H₂O/Dioxane | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Not suitable if other reducible groups (alkenes, alkynes, nitro groups) are present. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃) | Mild base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Often used in solid-phase peptide synthesis. |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride, base | Strong acid or base (hydrolysis) | Very stable, often requires harsh removal conditions. May not be suitable for sensitive substrates. |
FAQ 3: I've successfully protected the amino group, but now I'm struggling to remove the protecting group without degrading my benzothiazolone derivative. What should I do?
Answer:
This is a common challenge where the deprotection conditions are too harsh for the core structure. The benzothiazole ring itself can be sensitive. For instance, some derivatives undergo rearrangement and ring-opening, especially under thermal or basic conditions, which can be followed by oxidative disulfide formation.
Troubleshooting Deprotection:
-
Re-evaluate the Protecting Group: If you are early in your synthetic route, consider switching to a protecting group that can be removed under milder, orthogonal conditions. For example, if acid is causing degradation, a Cbz or Fmoc group might be a better choice than
Technical Support Center: Optimizing Reaction Temperature for 5-Aminobenzothiazolone Coupling
Welcome to the technical support center for optimizing the reaction temperature in 5-aminobenzothiazolone coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical experimental parameter. Here, we will move beyond simple protocols to explore the underlying chemical principles that govern the success of your coupling reactions, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 5-aminobenzothiazolone and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Azo Compound
A low yield is a frequent challenge in azo coupling reactions. Before re-running the entire experiment, consider the following temperature-related causes and solutions.
Possible Causes:
-
Decomposition of the Diazonium Salt: The diazonium salt of 5-aminobenzothiazolone is a thermally sensitive intermediate.[1][2][3][4][5][6] If the temperature during its formation or during the coupling reaction is too high (typically above 5°C), it will decompose, reducing the concentration of the active electrophile.[2][5][7][8]
-
Slow Reaction Kinetics: While low temperatures are crucial for diazonium salt stability, excessively low temperatures can significantly slow down the coupling reaction rate, leading to incomplete conversion within a practical timeframe.
Solutions:
-
Strict Temperature Control During Diazotization:
-
Protocol: Maintain the temperature of the diazotization reaction (the formation of the diazonium salt from 5-aminobenzothiazolone) between 0 and 5°C.[2][9][10] An ice-salt bath is highly recommended for consistent temperature management.
-
Rationale: This temperature range is the optimal balance between the rate of diazotization and the stability of the resulting diazonium salt.
-
-
Systematic Optimization of the Coupling Temperature:
-
Protocol: Begin the coupling reaction by adding the cold diazonium salt solution to the coupling partner at 0-5°C. Monitor the reaction progress via a suitable analytical technique like TLC or LC-MS.[11][12] If the reaction is sluggish, consider a controlled, incremental increase in temperature (e.g., to 10°C or room temperature) while continuing to monitor for product formation and the appearance of byproducts.
-
Rationale: The optimal coupling temperature can be substrate-dependent. While some reactions proceed efficiently at low temperatures, others may require a modest increase in thermal energy to achieve a reasonable reaction rate.[13] However, exceeding 30°C often leads to thermal degradation of the product.[14][15]
-
Issue 2: Formation of a Brown, Tar-Like Substance
The appearance of insoluble, dark-colored materials is a clear indicator of undesirable side reactions.
Possible Causes:
-
Thermal Decomposition Products: The primary cause is often the decomposition of the diazonium salt at elevated temperatures, leading to the formation of phenolic and other polymeric byproducts.[2][5][7]
-
Oxidation of Starting Materials: Phenols and anilines, common coupling partners, are susceptible to oxidation, which can be accelerated at higher temperatures and can produce colored impurities.[2]
Solutions:
-
Maintain Low Temperatures Throughout: Rigorously maintain a low temperature (0-5°C) during both the diazotization and the initial stages of the coupling reaction.[2]
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately.[1][5] Diazonium salts are generally not stored due to their instability.[1]
-
Inert Atmosphere: If your coupling partner is particularly sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for keeping the temperature low during the diazotization of 5-aminobenzothiazolone?
A1: The diazonium salt formed from 5-aminobenzothiazolone is inherently unstable. The C-N bond in the diazonium group is susceptible to cleavage, and the diazonium group itself is a good leaving group (as N₂ gas). Low temperatures (0-5°C) are critical to suppress the rate of decomposition of this intermediate, thus maximizing its concentration available for the subsequent coupling reaction.[1][2][3][4][5][6][7][8][16]
Q2: Can the coupling reaction be performed at room temperature to speed it up?
A2: While it may be tempting to increase the temperature to accelerate the reaction, this approach should be taken with caution. For some robust coupling partners, a carefully controlled increase in temperature to room temperature might be feasible and even beneficial for the reaction rate.[13] However, for many systems, this will lead to a significant increase in the rate of diazonium salt decomposition and potential degradation of the final azo product, resulting in lower yields and the formation of impurities.[14][15] A systematic optimization, starting at a low temperature and gradually increasing it while monitoring the reaction, is the recommended approach.
Q3: How does temperature influence the selectivity of the coupling reaction (e.g., ortho vs. para substitution)?
A3: While pH is the primary determinant of regioselectivity in azo coupling reactions, temperature can have a secondary effect. Generally, lower temperatures favor the thermodynamically more stable product, which is often the para-substituted isomer due to reduced steric hindrance. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho-substituted isomer, potentially leading to a mixture of products.
Q4: What are the signs that my reaction temperature is too high?
A4: There are several indicators that your reaction temperature is not optimal:
-
Gas Evolution: Vigorous bubbling (evolution of N₂ gas) from the reaction mixture indicates the rapid decomposition of the diazonium salt.
-
Color Change: The formation of a dark brown or black color, often accompanied by a tarry precipitate, suggests the formation of decomposition byproducts.[2]
-
TLC/LC-MS Analysis: The appearance of multiple spots/peaks corresponding to impurities, particularly those that increase over time at the expense of the starting materials and desired product.
Experimental Protocols
Protocol 1: General Procedure for Diazotization of 5-Aminobenzothiazolone
-
Dissolve 5-aminobenzothiazolone in a suitable dilute acid (e.g., hydrochloric acid) in a flask.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 5-aminobenzothiazolone solution, ensuring the temperature does not exceed 5°C.[10]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C.
-
Use the resulting cold diazonium salt solution immediately for the coupling reaction.[5]
Protocol 2: Temperature Optimization Workflow for the Coupling Reaction
-
In a separate flask, dissolve the coupling partner in a suitable solvent and cool to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling partner solution with vigorous stirring.
-
Maintain the reaction mixture at 0-5°C for 30 minutes, taking an aliquot for analysis (TLC, LC-MS).
-
If the reaction has not proceeded to a significant extent, allow the reaction to warm to 10°C and stir for another 30 minutes. Take another aliquot for analysis.
-
If necessary, allow the reaction to warm to room temperature (around 20-25°C) and continue to monitor the progress at regular intervals.
-
Analyze the results to determine the optimal temperature that provides the best balance between reaction rate and purity.
Data Presentation
| Temperature (°C) | Observation | Typical Outcome | Recommendation |
| 0-5 | Slow to moderate reaction rate. | High purity of the desired product, minimal byproducts. | Recommended starting point for all reactions. |
| 10-20 | Moderate to fast reaction rate. | Good yield, potential for minor impurities. | A viable option if the reaction is slow at lower temperatures. |
| >25 | Rapid reaction, potential for gas evolution and color change. | Decreased yield, significant formation of impurities and tar.[14][15] | Generally not recommended unless proven necessary for a specific substrate. |
Visualizations
Workflow for Temperature Optimization
Caption: Workflow for optimizing the coupling reaction temperature.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting temperature-related issues.
References
- Journal of the Chemical Society, Chemical Communications.
- White Rose Research Online.Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- NCERT.9.8 Physical Properties of Diazonium Salts | NCERT 12 Chemistry.
- Source 4.KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID.
- ACS Publications.The Kinetics of the Diazo Coupling Reaction.
- Beilstein Journals.The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
- ResearchGate.
- UCL Discovery - University College London.Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Benchchem.
- ResearchGate.
- BenchChem.
- Source 12.DIAZONIUM SALTS.
- Source 13.Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate.
- Benchchem.common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- PHARMD GURU.34.
- Benchchem.
- International Science Community Association.
- BYJU'S.
- SciELO.Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes.
- Luxembourg Bio Technologies.Amide bond formation: beyond the myth of coupling reagents.
- UVicSpace.
- ijorar.
- PMC.
- NEB.Reaction Conditions for Chemical Coupling (S9148)..
- Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides.Coupling Reagents.
- NIH.Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity.
- Source 29.
- MDPI.Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
- OSTI.
- CORE.
- ResearchG
- ResearchGate.COUPLING REACTIONS OF ARYLDIAZONIUM SALT.
- PMC.α-Aminoazoles/azines: key reaction partners for multicomponent reactions.
- Benchchem.Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods.
- Chemguide.
- PMC.The continuous flow synthesis of azos.
- Hovione.Small Molecule Development Analytical Methods for Faster Time to Market.
- Quora.3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain..
- Source 41.
- Catalysis Science & Technology (RSC Publishing).
- Wikipedia.Nozaki–Hiyama–Kishi reaction.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pharmdguru.com [pharmdguru.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Amino-2-Benzothiazolinone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-amino-2-benzothiazolinone. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to minimize side reactions, optimize yields, and ensure the highest purity of your final product.
I. Understanding the Synthesis: Core Principles and Common Pitfalls
The synthesis of 5-amino-2-benzothiazolinone, a crucial intermediate in pharmaceutical development, typically involves the cyclization of a substituted thiourea derivative. A common and effective route starts from 2-chloro-4-nitroaniline, proceeding through a thiourea intermediate, followed by cyclization and reduction of the nitro group. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity.
Core Reaction Pathway:
Caption: General synthetic route to 5-amino-2-benzothiazolinone.
This guide will focus on troubleshooting issues arising from the cyclization and subsequent steps, as these are often the most critical for controlling impurity profiles.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
A. Issues Related to Low Yield and Incomplete Reactions
Q1: My cyclization of 1-(2-chloro-4-nitrophenyl)thiourea to 5-nitro-2-aminobenzothiazole is resulting in a low yield. What are the likely causes?
Low yields in this step are frequently due to incomplete reaction, degradation of the starting material, or the formation of soluble byproducts that are lost during workup.
-
Causality: The oxidative cyclization is a sensitive reaction. Insufficient oxidant, improper temperature control, or incorrect acid concentration can stall the reaction or promote side pathways. High temperatures, for instance, can lead to the decomposition of the thiourea starting material.
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, a small, incremental addition of the oxidizing agent (e.g., bromine) might be necessary.
-
Temperature Control: Maintain a strict temperature profile. For many thiourea cyclizations, a temperature range of 45-70°C is optimal. Exceeding this can lead to decomposition.[1]
-
Acid Concentration: The concentration of the acid (commonly sulfuric acid) is critical. It acts as both a solvent and a catalyst. Ensure the use of concentrated acid as specified in the protocol, as water can inhibit the reaction.
-
Purity of Starting Material: Impurities in the 1-(2-chloro-4-nitrophenyl)thiourea can interfere with the cyclization. Recrystallize the starting material if its purity is questionable.
-
B. Minimizing Side Reactions and Impurity Formation
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture during cyclization. What is this and how can I prevent it?
The formation of tar-like materials is a common issue, often resulting from over-oxidation or polymerization reactions.
-
Causality: The use of strong oxidizing agents like bromine can lead to uncontrolled side reactions if not added carefully. Localized high concentrations of the oxidant can cause degradation of the aromatic ring and polymerization of reactive intermediates.
-
Troubleshooting & Optimization:
-
Controlled Addition of Oxidant: Add the oxidizing agent (e.g., a solution of bromine in acetic acid) dropwise and with vigorous stirring to ensure rapid dispersion and prevent localized overheating.
-
Optimize Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidant. An excess can lead to the formation of poly-brominated and other oxidized byproducts. Start with a stoichiometric amount and monitor the reaction by TLC before considering further additions.
-
Lower Reaction Temperature: Performing the addition of the oxidant at a lower temperature (e.g., 0-10°C) before gradually warming to the reaction temperature can help to control the initial exothermic reaction.
-
Q3: My final 5-amino-2-benzothiazolinone product is off-color and difficult to purify. What are the common impurities and how can I avoid them?
Discoloration is often due to the presence of oxidized and polymeric impurities. The primary impurities can arise from several stages of the synthesis.
-
Causality:
-
Incomplete Reduction: If the reduction of the nitro group is incomplete, the final product will be contaminated with the colored 5-nitro-2-aminobenzothiazole.
-
Oxidation of the Amino Group: The amino group in the final product is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the 2-amino group or side reactions during hydrolysis can lead to other benzothiazole derivatives.
-
-
Troubleshooting & Optimization:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., sodium sulfide or tin(II) chloride) and monitor the reaction to completion by TLC.
-
Inert Atmosphere: Conduct the reduction and subsequent hydrolysis steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino groups.
-
Purification Strategy:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is often effective for removing many impurities.
-
Column Chromatography: For highly impure samples, silica gel column chromatography may be necessary. A gradient elution system, for example, with dichloromethane and methanol, can be effective.
-
Activated Carbon Treatment: Treatment with activated carbon can help to remove colored impurities.
-
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product/Impurity | Origin | Mitigation Strategy |
| Poly-halogenated Benzothiazoles | Excess oxidant during cyclization. | Use stoichiometric amounts of oxidant; controlled, slow addition. |
| Sulfonated Byproducts | High reaction temperatures in the presence of sulfuric acid. | Maintain strict temperature control during cyclization.[1] |
| Unreacted Thiourea | Incomplete cyclization. | Monitor reaction by TLC; optimize reaction time and temperature. |
| 5-Nitro-2-aminobenzothiazole | Incomplete reduction of the nitro group. | Use a sufficient excess of reducing agent; monitor reaction to completion. |
| Oxidized/Polymeric Impurities | Air oxidation of amino groups. | Work under an inert atmosphere, especially during reduction and purification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the cyclization step?
The acid, typically concentrated sulfuric acid, serves multiple purposes. It acts as a solvent for the polar thiourea starting material, protonates the thiocarbonyl group to activate it for cyclization, and facilitates the dehydration step in the formation of the benzothiazole ring.
Q2: Can I use a different oxidizing agent instead of bromine for the cyclization?
While bromine is a common choice, other oxidizing agents such as hydrogen peroxide in an acidic medium have been reported for similar cyclizations. However, the reaction conditions would need to be re-optimized. Bromine is often preferred for its reliability in this specific transformation.
Q3: How can I confirm the structure of my final product and identify impurities?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify the presence of impurities by comparing the spectra to a known standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the final product and for quantifying impurities.
Q4: What are the key safety precautions I should take during this synthesis?
-
Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Acids: Are corrosive. Handle with care and appropriate PPE.
-
Hydrogen Sulfide: May be evolved during some reduction reactions (e.g., with sodium sulfide). It is a highly toxic gas. Ensure the reaction is performed in a well-ventilated fume hood.
IV. Experimental Protocols
Protocol 1: Optimized Cyclization of 1-(2-Chloro-4-nitrophenyl)thiourea
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(2-chloro-4-nitrophenyl)thiourea in concentrated sulfuric acid at room temperature.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 60-65°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 5-nitro-2-aminobenzothiazole.
Protocol 2: Purification of 5-Amino-2-benzothiazolinone by Recrystallization
-
Dissolve the crude 5-amino-2-benzothiazolinone in a minimal amount of hot dimethylformamide (DMF).
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Add a small amount of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
V. Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for 5-amino-2-benzothiazolinone synthesis.
VI. References
Sources
Validation & Comparative
A Comparative Guide to Elemental Analysis Standards for 5-Amino-2-Benzothiazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of 5-amino-2-benzothiazolinone, a crucial process for identity confirmation, purity assessment, and stoichiometric verification in research and pharmaceutical development. We will explore the foundational principles, compare reference standards, and provide actionable protocols to ensure data integrity and analytical accuracy.
The Critical Role of Elemental Analysis
In the rigorous landscape of drug development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. For a compound like 5-amino-2-benzothiazolinone, elemental analysis serves as a fundamental tool to confirm its empirical formula. This quantitative technique measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), providing a direct measure of a compound's composition and purity. An accurate elemental analysis is often a prerequisite for publication, patent filing, and regulatory submissions, as it substantiates the molecular structure derived from spectroscopic methods like NMR or mass spectrometry.
Theoretical Composition: The Gold Standard
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical profile represents the absolute truth against which all experimental data are benchmarked.
Compound: 5-Amino-2-benzothiazolinone Molecular Formula: C₇H₆N₂OS Molecular Weight: 166.20 g/mol
The theoretical percentages of each element are calculated as follows:
-
Carbon (C): (7 * 12.011) / 166.20 * 100% = 50.59%
-
Hydrogen (H): (6 * 1.008) / 166.20 * 100% = 3.64%
-
Nitrogen (N): (2 * 14.007) / 166.20 * 100% = 16.85%
-
Sulfur (S): (1 * 32.06) / 166.20 * 100% = 19.29%
These values are the target for any experimental determination.
Core Methodology: Combustion Analysis
The state-of-the-art method for determining CHNS content is combustion analysis .[1][2][3] This technique involves burning a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of excess oxygen.[1][2][4] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides, and sulfur to sulfur dioxide (SO₂).[1][2] These gases are then separated and measured by detectors, such as a thermal conductivity detector (TCD).[3] Modern elemental analyzers automate this entire process, providing rapid and highly accurate results.[2]
Comparison of Analytical Standards
The accuracy of combustion analysis is fundamentally dependent on proper calibration. This is achieved using highly pure, stable chemical compounds with known elemental compositions, known as elemental analysis standards. The choice of standard is a critical decision that directly impacts the quality of the results.
| Standard Type | Description | Advantages | Disadvantages | Best For |
| Certified Reference Materials (CRMs) | Standards of the highest metrological quality, certified by a recognized body (e.g., NIST, ISO 17034). Values are provided with a comprehensive certificate including uncertainty.[5] | Provides direct traceability to national or international standards. Ensures highest accuracy and inter-laboratory consistency. Often required for regulatory compliance. | Higher cost. Limited availability for niche compounds. | Method validation, instrument calibration in regulated environments (GMP), and when the highest level of accuracy is required. |
| Pure Chemical Standards | High-purity (>99.5%) stable organic compounds with well-defined stoichiometry. Often used for routine calibration. Examples include Acetanilide (CHN) or Sulphanilamide (CHNS).[5][6] | Widely available from various suppliers.[5][7] Cost-effective for routine use. Reliable for calibrating modern elemental analyzers. | May lack the formal uncertainty budget and traceability of a CRM. Purity can vary slightly between batches or suppliers. | Routine instrument calibration, system suitability checks, and quality control in research and development settings. |
| In-House/Secondary Standards | A well-characterized batch of a stable compound (could be the target compound itself) that has been thoroughly analyzed against a primary CRM. | Cost-effective for high-throughput analysis. Matrix-matched to the sample, which can be beneficial. | Requires significant in-house effort for characterization and validation. Prone to drift if not stored and monitored properly. | High-throughput quality control of a specific material where a large quantity of consistent reference material is needed. |
Insight: For the analysis of 5-amino-2-benzothiazolinone, a commercially available pure chemical standard like Sulphanilamide is an excellent choice. Its elemental composition is reasonably close to the target compound, and it contains all four elements of interest (C, H, N, S), making it ideal for comprehensive calibration.
Experimental Protocol & Workflow
This section provides a detailed protocol for the elemental analysis of 5-amino-2-benzothiazolinone using a modern combustion analyzer. The protocol is designed as a self-validating system by incorporating system suitability checks.
Workflow for CHNS Analysis
Caption: Workflow for CHNS Elemental Analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the combustion analyzer is powered on, and all gases (Helium/Argon carrier, Oxygen) are at the correct pressure.
-
Perform an instrument leak check as per the manufacturer's instructions. This is critical to prevent atmospheric nitrogen from contaminating the results.
-
Run several conditioning samples (blanks) to ensure the system is stable and free from residual contaminants.
-
-
Calibration and System Suitability:
-
Accurately weigh approximately 1-2 mg of a certified or high-purity standard (e.g., Sulphanilamide) into a tin capsule. Record the weight to at least 4 decimal places.
-
Analyze the standard. The instrument software will use this to create a calibration factor (K-factor) for each element.
-
For system suitability, re-analyze the standard as an "unknown." The results must fall within a strict tolerance of the theoretical values (e.g., ±0.3% absolute) to prove the system is operating correctly.
-
-
Sample Analysis:
-
Accurately weigh 1-2 mg of the 5-amino-2-benzothiazolinone sample into a tin capsule.
-
Analyze the sample. It is best practice to run at least three separate weighings (replicates) to assess the homogeneity of the sample and the precision of the analysis.
-
-
Data Interpretation:
-
The instrument software will automatically calculate the percentage of C, H, N, and S for the sample.
-
Calculate the mean and standard deviation for the replicate analyses.
-
Compare the mean experimental values to the theoretical values.
-
Data Comparison and Acceptance Criteria
The trustworthiness of an elemental analysis result is determined by its proximity to the theoretical value. Pharmacopeial guidelines, such as those from the United States Pharmacopeia (USP), provide a framework for acceptable deviation. While no specific monograph exists for 5-amino-2-benzothiazolinone, the general principles for APIs apply. A common acceptance criterion for purity is that the experimental result must be within ±0.4% (absolute) of the theoretical value.
Table 1: Comparison of Theoretical vs. Typical Experimental Data
| Element | Theoretical Value (%) | Typical Experimental Result (%) | Acceptance Range (±0.4%) | Status |
| Carbon (C) | 50.59 | 50.48 | 50.19 - 50.99 | Pass |
| Hydrogen (H) | 3.64 | 3.61 | 3.24 - 4.04 | Pass |
| Nitrogen (N) | 16.85 | 16.92 | 16.45 - 17.25 | Pass |
| Sulfur (S) | 19.29 | 19.15 | 18.89 - 19.69 | Pass |
Insight: The precision between replicate analyses is also a key performance indicator. A low relative standard deviation (RSD), typically <0.5%, indicates a homogenous sample and a stable analytical system.
Alternative & Complementary Techniques for Broader Characterization
While combustion analysis is the gold standard for CHNS, a comprehensive elemental profile in pharmaceutical development also considers inorganic (metallic) impurities. These are governed by regulations like ICH Q3D and USP chapters <232> and <233>.[8][9][10][11]
Table 2: Comparison of Techniques for Elemental Analysis
| Technique | Analytes | Principle | Sensitivity | Primary Use Case |
| Combustion Analysis | C, H, N, S, O | Sample is combusted; resulting gases are measured.[1][2][4] | Percent (%) level | Identity & Purity: Confirming the empirical formula of the primary organic compound. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Most elements (metals, metalloids) | Sample is aerosolized into a plasma, and ions are separated by mass-to-charge ratio.[8] | Ultra-trace (ppb, ppt)[8] | Impurity Testing: Quantifying trace metallic impurities and catalyst residues as per USP <232>/<233>.[8][9][12][13] |
| ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) | Most elements (metals, metalloids) | Atoms in plasma emit light at characteristic wavelengths.[8][14] | Trace (ppm, ppb)[8] | Impurity Testing: Suitable for quantifying elemental impurities at higher concentration limits than ICP-MS.[9][14][15] |
Logical Relationship Diagram
Caption: Comprehensive Elemental Analysis Strategy.
Conclusion
Accurate elemental analysis of 5-amino-2-benzothiazolinone is a foundational requirement for its use in research and drug development. The cornerstone of this analysis is the use of high-purity, reliable standards to calibrate the combustion analyzer. While Certified Reference Materials offer the highest level of metrological traceability, well-characterized pure chemical standards like Sulphanilamide provide a robust and cost-effective solution for routine, high-accuracy analysis. By following a validated protocol that includes system suitability checks and comparing results against strict, scientifically-justified acceptance criteria, researchers can ensure the identity, purity, and quality of their material with the highest degree of confidence. For full regulatory compliance, this must be complemented by trace metal analysis via ICP-MS or ICP-OES to control elemental impurities.
References
- Combustion Analysis | A-Level Chemistry Revision Notes. (n.d.).
- Combustion analysis - Wikipedia. (n.d.).
- Combustion Analysis: Basics & Techniques. (2024, May 30). StudySmarter.
- Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025, March 18). Malvern Panalytical.
- Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
- Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. (2016, July 15). PubMed.
- Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2026, February 10). Spectroscopy Online.
- Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace.
- Standards and CRMs. (n.d.). Elemental Microanalysis.
- chns calibration standards search, 1. (n.d.). VELP Scientifica.
- Reference materials for micro analysis CHN O S. (n.d.). Elemental Microanalysis.
- Combustion Analysis for Elemental Determination. (n.d.). LECO Corporation.
- Certificate of Analysis. (2023, June 9).
- Elemental analysis: operation & applications. (n.d.). Elementar.
- Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. (n.d.). Shimadzu.
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14).
- 5-Amino-2-methylbenzothiazole 97 32770-99-3. (n.d.). Sigma-Aldrich.
- 5-Amino-2-benzimidazolinone – Chem-Impex. (n.d.). Chem-Impex.
- Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. (n.d.).
- Certificate of Analysis. (n.d.). Agilent.
- CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
- Product: Combustion Standards Kit - CHN/S(O). (n.d.). PerkinElmer.
- General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.).
- CAS 95-23-8: 5-Amino-2-benzimidazolinone | CymitQuimica. (n.d.). CymitQuimica.
- Elemental analysis and heavy metals for the pharmaceutical sector. (n.d.). UFAG Laboratorien AG.
- Elemental Impurity Analysis. (2026, February 8). Pharmaceutical Technology.
- Certificate of Analysis (CoA) Database. (n.d.). Klivon.
- 95-23-8, 5-Amino-2-benzimidazolinone Formula. (n.d.). ECHEMI.
- 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9. (2025, July 16). ChemicalBook.
- (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20). ResearchGate.
- Elemental Analysis Manual. (n.d.). FDA.
- Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). Digital Repository.
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent.
- 5-Amino-2-methylbenzothiazole dihydrochloride. (n.d.). Amerigo Scientific.
- SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. (n.d.). Rasayan Journal of Chemistry.
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2025, April 8). MDPI.
- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021, September 29). PubMed.
Sources
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- 15. Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-Amino-2(3H)-Benzothiazolone
[1][2][3]
Executive Summary & Core Directive
5-Amino-2(3H)-benzothiazolone (often synonymous with 5-amino-2-hydroxybenzothiazole or related tautomers) belongs to a class of aromatic amines fused with thiazole rings.[1][2][3] While valuable as intermediates in dye synthesis and drug development, these compounds pose specific environmental risks, particularly aquatic toxicity and potential mutagenicity associated with the free amine group.
Core Directive:
Do NOT dispose of this compound down the drain. All waste streams containing 5-amino-2(3H)-benzothiazolone must be segregated as Hazardous Chemical Waste and destroyed via high-temperature incineration through a licensed facility.[1][2][3]
Chemical Hazard & Waste Characterization
Before disposal, you must accurately characterize the waste to ensure regulatory compliance (RCRA/EPA).
Chemical Identity
| Parameter | Detail |
| Chemical Name | 5-Amino-2(3H)-benzothiazolone |
| Synonyms | 5-Amino-2-benzothiazolinone; 5-Amino-2-hydroxybenzothiazole |
| CAS Number | Refer to specific isomer, e.g., 934-34-9 (parent), 533-30-2 (6-isomer); Treat as Class |
| Molecular Formula | C₇H₆N₂OS |
| Physical State | Solid (Crystalline powder, typically beige/brown) |
Hazard Profile (GHS Classification)
Based on structural analogs (benzothiazoles and aromatic amines), treat this substance with the following hazard assumptions:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[2]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[2]
-
Aquatic Toxicity: Category 2/3 (Toxic to aquatic life with long-lasting effects).[1][2]
-
Sensitization: Potential skin sensitizer due to the aniline-like moiety.[1][2]
Regulatory Waste Status (RCRA)[1][2]
-
P-List/U-List: Not explicitly listed by name in 40 CFR 261.33.
-
Characteristic Waste: Likely qualifies as Toxic (if leachable) or simply Hazardous due to aquatic toxicity criteria in local jurisdictions.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, weighing boat residues, spill cleanup solids.[3]
-
Segregation: Isolate from oxidizing agents (e.g., nitrates, perchlorates) to prevent formation of nitro-compounds or exothermic reactions.[3]
-
Containerization: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][3]
-
Labeling: Attach a hazardous waste label with the following details:
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Applicability: Reaction mixtures, HPLC waste, dissolved samples.[3]
-
Compatibility Check: Ensure the solvent carrier is compatible.
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste".[2]
-
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Organic Solvents".
-
-
pH Adjustment: Do not neutralize or treat amines in the lab unless part of a validated SOP.
-
Containerization: Use a standard safety carboy (polypropylene) .[2]
-
Labeling: List all components (e.g., "Methanol 95%, 5-Amino-2(3H)-benzothiazolone 5%").
Protocol C: Empty Containers (Triple Rinse Rule)
Applicability: Original reagent bottles.
-
Empty: Ensure the container is "RCRA Empty" (<3% residue by weight).[2]
-
Rinse 1: Add solvent (ethanol or acetone) ~10% of volume.[2] Shake well. Pour rinsate into Liquid Hazardous Waste.
-
Rinse 2: Repeat. Pour rinsate into Liquid Hazardous Waste.
-
Rinse 3: Repeat. Pour rinsate into Liquid Hazardous Waste.
-
Final Step: Deface the label. Allow solvent to evaporate in a fume hood.[2] Recycle the glass/plastic or dispose of as regular trash depending on institutional policy.
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision-making process for disposing of 5-amino-2(3H)-benzothiazolone waste streams.
Figure 1: Decision matrix for segregating and processing benzothiazolone waste streams.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves , safety goggles , and a lab coat . If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials as Solid Hazardous Waste (Protocol A).[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
